molecular formula C21H41N5O4 B079759 (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid CAS No. 12271-05-5

(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid

Cat. No. B079759
CAS RN: 12271-05-5
M. Wt: 427.6 g/mol
InChI Key: FAEVHSYIPGKFKU-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, also known as CXCR4 antagonist, is a peptide that has been widely studied for its potential in treating various diseases.

Mechanism Of Action

The mechanism of action of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves blocking the interaction between (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and CXCL12. (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a chemokine receptor that is overexpressed in many cancer cells, HIV-infected cells, and inflammatory cells. CXCL12 is the ligand that binds to (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and triggers downstream signaling pathways, leading to migration, invasion, and inflammation. By blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid can prevent these processes and potentially treat these diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid have been extensively studied. In cancer cells, the peptide can inhibit migration, invasion, and metastasis. In HIV-infected cells, the peptide can block viral entry and replication. In inflammatory cells, the peptide can reduce inflammation and tissue damage. However, the peptide may also have off-target effects on other chemokine receptors and immune cells, leading to potential side effects.

Advantages And Limitations For Lab Experiments

The advantages of using (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid in lab experiments include its high specificity and potency in blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid. The peptide can be easily synthesized using solid-phase peptide synthesis and purified using HPLC. However, the limitations of using the peptide in lab experiments include its potential off-target effects, limited stability in biological fluids, and potential toxicity at high concentrations.

Future Directions

There are many future directions for (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid research. One direction is to optimize the peptide's pharmacokinetics and pharmacodynamics for clinical use. Another direction is to develop novel drug delivery systems for the peptide, such as liposomes or nanoparticles. Additionally, the peptide's potential in combination therapy with other drugs or immunotherapies should be explored. Finally, the peptide's potential in treating other diseases, such as cardiovascular diseases or neurological diseases, should be investigated.

Synthesis Methods

The synthesis of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves multiple steps of solid-phase peptide synthesis. The peptide is assembled on a resin support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. After the completion of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid has been studied for its potential in treating various diseases, including cancer, HIV, and inflammatory diseases. The peptide acts as a (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid antagonist, which blocks the interaction between (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and its ligand, CXCL12. This interaction is crucial for the migration and invasion of cancer cells, HIV infection, and inflammatory responses. By blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid can inhibit these processes and potentially treat these diseases.

properties

CAS RN

12271-05-5

Product Name

(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid

Molecular Formula

C21H41N5O4

Molecular Weight

427.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C21H41N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h15-18H,1-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1

InChI Key

FAEVHSYIPGKFKU-BZSNNMDCSA-N

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N

SMILES

C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

sequence

KXK

synonyms

C.I. Vat Blue 17

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.